molecular formula C8H11Cl2NS2 B13765605 2-((o-Chlorophenyl)dithio)ethylamine hydrochloride CAS No. 5301-06-4

2-((o-Chlorophenyl)dithio)ethylamine hydrochloride

Cat. No.: B13765605
CAS No.: 5301-06-4
M. Wt: 256.2 g/mol
InChI Key: WFMZASVQUWQPRL-UHFFFAOYSA-N
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Description

2-((o-Chlorophenyl)dithio)ethylamine hydrochloride is an organic compound with the molecular formula C8H10ClNS2·HCl It is a derivative of ethylamine, where the ethylamine moiety is substituted with a chlorophenyl group and a dithio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((o-Chlorophenyl)dithio)ethylamine hydrochloride typically involves the reaction of o-chlorothiophenol with ethylene diamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to maximize yield and minimize impurities. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((o-Chlorophenyl)dithio)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dithio group to thiol or sulfide groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent under controlled temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, usually in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((o-Chlorophenyl)dithio)ethylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((o-Chlorophenyl)dithio)ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the dithio group plays a crucial role in its activity by forming disulfide bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenethylamine: A related compound with similar structural features but lacking the dithio group.

    4-Chlorophenethylamine: Another similar compound with the chlorine atom in a different position on the phenyl ring.

    2-(2-Naphthyl)ethylamine hydrochloride: A compound with a naphthyl group instead of a chlorophenyl group.

Uniqueness

2-((o-Chlorophenyl)dithio)ethylamine hydrochloride is unique due to the presence of both the chlorophenyl and dithio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

CAS No.

5301-06-4

Molecular Formula

C8H11Cl2NS2

Molecular Weight

256.2 g/mol

IUPAC Name

2-[(2-chlorophenyl)disulfanyl]ethylazanium;chloride

InChI

InChI=1S/C8H10ClNS2.ClH/c9-7-3-1-2-4-8(7)12-11-6-5-10;/h1-4H,5-6,10H2;1H

InChI Key

WFMZASVQUWQPRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SSCC[NH3+])Cl.[Cl-]

Origin of Product

United States

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